4-ブロモ-2-メチルチアゾール

説明

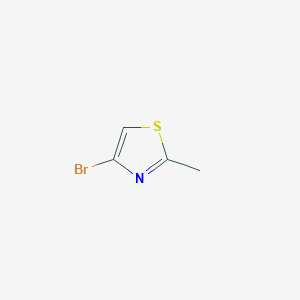

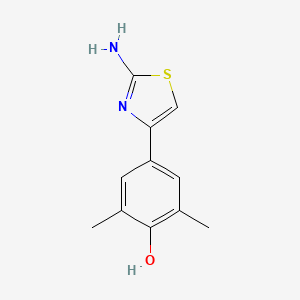

4-Bromo-2-methylthiazole is a brominated thiazole derivative that serves as an important intermediate in the synthesis of various heterocyclic compounds. Thiazoles are a class of heterocyclic compounds containing a five-membered ring with sulfur and nitrogen as heteroatoms. The presence of the bromine atom in 4-bromo-2-methylthiazole makes it a versatile building block for further chemical transformations through nucleophilic substitution reactions or cross-coupling reactions.

Synthesis Analysis

The synthesis of 4-bromo-2-methylthiazole derivatives can be achieved through various methods. For instance, the bromination reaction of 2-methyl-4-arylthiazole analogs has been studied to prepare bromine-substituted compounds at different positions on the thiazole ring. The bromination can occur at the 2-methyl position or the 5-carbon position, leading to the formation of photoelectric functional materials . Additionally, the synthesis of 4-bromo-2-ketothiazoles followed by a Suzuki cross-coupling reaction has been reported, which provides access to valuable 4-pyridinyl- and 4-thiazolyl-2-ketothiazoles, common subunits of thiopeptide antibiotics .

Molecular Structure Analysis

The molecular structure of 4-bromo-2-methylthiazole and its derivatives can be characterized using various spectroscopic techniques such as NMR spectroscopy. For example, the structure of 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole, a related compound, has been determined using X-ray single-crystal analysis and compared with theoretical calculations using Hartree–Fock (HF) and density functional theory (DFT) . These studies provide insights into the electronic structure and potential reactivity of the molecule.

Chemical Reactions Analysis

4-Bromo-2-methylthiazole can undergo a variety of chemical reactions due to the presence of the reactive bromine atom. It can participate in N-2 alkylation reactions with alkyl halides to produce substituted triazoles . Furthermore, it can be used in cross-coupling reactions, such as the Suzuki reaction, to synthesize disubstituted oxazoles . The versatility of 4-bromo-2-methylthiazole in chemical reactions makes it a valuable intermediate for the synthesis of diverse heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-bromo-2-methylthiazole derivatives can be influenced by the substituents attached to the thiazole ring. For instance, the physicochemical properties of new S-derivatives of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazol-3-thiols have been investigated, revealing high yields and potential antibacterial activity against various microorganisms . The bromination of 2-methyl-4-arylthiazole also affects the properties of the resulting compounds, which are important for their application in the synthesis of photoelectric functional materials .

科学的研究の応用

生物活性分子の合成

4-ブロモ-2-メチルチアゾール: は、さまざまな生物活性分子の合成における重要な中間体です。 そのチアゾール環は多くの薬物に見られる一般的なモチーフであり、抗菌、抗真菌、抗腫瘍特性で知られています 。この化合物の臭素原子は良い脱離基として作用し、さらなる化学変換を促進します。

抗腫瘍剤および細胞毒性剤

研究者は、4-ブロモ-2-メチルチアゾールを使用して、強力な抗腫瘍および細胞毒性活性を有する化合物を創製してきました。 たとえば、この部分構造を含む誘導体は、前立腺癌を含むヒト腫瘍細胞株に対して有意な効果を示しました 。これは、癌研究および創薬における貴重な化合物です。

抗菌薬の開発

4-ブロモ-2-メチルチアゾール構造の一部であるチアゾール環は、多くの抗菌薬に見られます。 この化合物は、さまざまな細菌および真菌病原体に対して効果的な新しい抗菌剤を開発するために使用できます .

化学合成および材料科学

化学合成および材料科学の分野では、4-ブロモ-2-メチルチアゾールは、複雑な分子構造を作成するためのビルディングブロックとして役立ちます。 その反応性により、さまざまな官能基を形成することができ、所望の特性を備えた新素材の開発に役立ちます .

ペプチドカップリング剤

4-ブロモ-2-メチルチアゾールから誘導されたチアゾリウム塩は、ペプチド合成においてカップリング剤として適用されてきました。 これらの化合物は、ペプチド結合の形成を促進し、これは製薬用途のためのペプチドおよびタンパク質の生成における重要なステップです .

農業化学

農業化学では、4-ブロモ-2-メチルチアゾール誘導体は、殺菌剤および生物殺滅剤としての可能性を秘めて調査されています。 チアゾール環は生物系と相互作用する能力があるため、さまざまな病害から作物を保護するための興味深い候補となります .

作用機序

Target of Action

4-Bromo-2-methylthiazole is a molecule that has been used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of 4-Bromo-2-methylthiazole in this reaction are the organoboron reagents .

Mode of Action

In the Suzuki–Miyaura coupling reaction, 4-Bromo-2-methylthiazole interacts with its targets through a process called transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by 4-Bromo-2-methylthiazole are primarily related to the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

Its molecular weight is 17805 , and it has a density of 1.702 g/cm3 . Its boiling point is 199.2ºC at 760 mmHg . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The result of the action of 4-Bromo-2-methylthiazole in the Suzuki–Miyaura coupling reaction is the formation of new carbon–carbon bonds . This can lead to the synthesis of a wide variety of organic compounds .

Safety and Hazards

特性

IUPAC Name |

4-bromo-2-methyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNS/c1-3-6-4(5)2-7-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYRXILTUZBBMNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376796 | |

| Record name | 4-Bromo-2-methylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

298694-30-1 | |

| Record name | 4-Bromo-2-methylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-methyl-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}methanol](/img/structure/B1272416.png)

![4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde](/img/structure/B1272423.png)

methanone](/img/structure/B1272449.png)

![{2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol](/img/structure/B1272451.png)